Lipophilicity Differentiation: XLogP3 of 1794850-03-5 vs. N-Phenylpiperidine Analog
The target compound exhibits a computed XLogP3 of 4.1 [1], markedly higher than the 3.4 reported for the N-phenylpiperidine analog (1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide, CAS not assigned, molecular formula C₁₈H₁₉ClN₂O₃S) . This difference arises from the isopropylbenzyl substituent replacing a simple phenyl group, adding three methylene/methyl carbons and increasing hydrocarbon surface area.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 1-[(4-Chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (~5-fold higher theoretical partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from SMILES structure |
Why This Matters
A 0.7-unit increase in XLogP3 translates to a roughly 5-fold increase in predicted membrane partitioning, which can critically alter cell permeability, tissue distribution, and off-target binding in phenotypic screening campaigns.
- [1] Kuujia Chemical Database. CAS 1794850-03-5 – Computed Properties (XLogP3 = 4.1). https://www.kuujia.com/cas-1794850-03-5.html (accessed 2026-04-28). View Source
